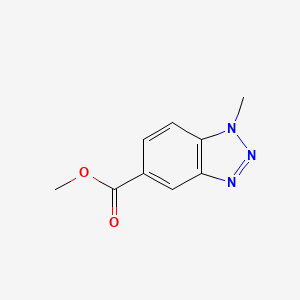

Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 1-methylbenzotriazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-12-8-4-3-6(9(13)14-2)5-7(8)10-11-12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQRXXONGCAZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)OC)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate

This guide provides an in-depth technical analysis of the synthesis and characterization of Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate . It is designed for medicinal chemists and process scientists, focusing on regioselectivity control, self-validating protocols, and definitive structural assignment.

Executive Summary

The benzotriazole scaffold is a privileged structure in drug discovery, serving as a bioisostere for indoles and purines. However, the synthesis of N-alkylated benzotriazoles is complicated by annular tautomerism (1H, 2H, 3H), which often leads to mixtures of N1, N2, and N3 regioisomers upon alkylation.

For the specific target Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate , regiocontrol is critical. The presence of the ester group at position 5 desymmetrizes the benzene ring, making the N1 and N3 isomers chemically distinct (N1-Me-5-COOMe vs. N3-Me-5-COOMe, the latter being equivalent to N1-Me-6-COOMe).

This guide outlines two primary workflows:

-

The Regioselective Route (Gold Standard): A stepwise construction of the triazole ring from a pre-functionalized diamine precursor to exclusively yield the N1 isomer.

-

The Direct Methylation Route (Conventional): Alkylation of the parent benzotriazole followed by chromatographic resolution of isomers.

Retrosynthetic Analysis & Strategy

The core challenge is distinguishing between the three potential alkylation sites. The Regioselective Route avoids this by installing the methyl group on the specific aniline nitrogen before ring closure.

Strategic Pathway Diagram

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis (Recommended)

This route guarantees the position of the N-methyl group by anchoring it to the position para to the carboxylate prior to ring formation.

Reaction Scheme:

-

SNAr: Methyl 4-chloro-3-nitrobenzoate + MeNH₂ → Methyl 4-(methylamino)-3-nitrobenzoate.

-

Reduction: Methyl 4-(methylamino)-3-nitrobenzoate → Methyl 4-(methylamino)-3-aminobenzoate.

-

Cyclization: Methyl 4-(methylamino)-3-aminobenzoate + NaNO₂ → Target .

Step 1: Nucleophilic Aromatic Substitution

-

Reagents: Methyl 4-chloro-3-nitrobenzoate (1.0 eq), Methylamine (2.0 M in THF, 2.5 eq), Triethylamine (1.5 eq).

-

Solvent: THF or DMF.

-

Procedure:

-

Dissolve Methyl 4-chloro-3-nitrobenzoate in THF at 0°C.

-

Add methylamine solution dropwise. The electron-withdrawing nitro and ester groups activate the C4-Cl bond for displacement.

-

Stir at RT for 4–6 hours. Monitor by TLC (the product is a bright yellow/orange solid).

-

Workup: Pour into ice water. Filter the yellow precipitate. Recrystallize from EtOH.

-

Checkpoint: 1H NMR should show a doublet for NH-Me (~3.0 ppm) and a quartet/broad singlet for N H-Me.

-

Step 2: Nitro Reduction

-

Reagents: H₂ (1 atm), 10% Pd/C (5 wt%), or Fe powder/NH₄Cl (for chemoselectivity if ester hydrolysis is a concern).

-

Solvent: MeOH/EtOAc (1:1).

-

Procedure:

-

Suspend the nitro compound and catalyst in solvent.

-

Stir under H₂ balloon for 12 hours.

-

Workup: Filter through Celite to remove Pd/C. Concentrate filtrate to yield the diamine as a tan solid.

-

Stability Warning: Phenylenediamines are oxidation-sensitive. Use immediately in Step 3.

-

Step 3: Diazotization and Cyclization

-

Reagents: Sodium Nitrite (1.2 eq), Glacial Acetic Acid (Solvent/Acid).

-

Procedure:

-

Dissolve the diamine (Methyl 4-(methylamino)-3-aminobenzoate) in glacial acetic acid. Cool to 0–5°C.

-

Add NaNO₂ (aq. saturated solution) dropwise.

-

Mechanism: The primary amine (–NH₂) at position 3 reacts with nitrosonium ion to form a diazonium salt. The secondary amine (–NHMe) at position 4 attacks the diazonium nitrogen, closing the ring.

-

Stir for 1 hour at 0°C, then allow to warm to RT.

-

Workup: Dilute with water. The product usually precipitates. If not, extract with DCM, wash with NaHCO₃ (to remove AcOH), dry, and concentrate.

-

Protocol B: Non-Selective Methylation (Direct Route)

Used when the specific diamine precursor is unavailable. This route requires rigorous chromatographic separation.

-

Starting Material: Methyl 1H-benzotriazole-5-carboxylate (commercially available or synthesized from 3,4-diaminobenzoic acid).

-

Methylation:

-

Dissolve substrate in Acetone or DMF.

-

Add K₂CO₃ (1.5 eq) and Iodomethane (MeI, 1.1 eq).

-

Stir at RT for 2 hours.

-

-

Outcome: A mixture of three isomers:

-

Isomer A (Target): Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate (~40-50%).

-

Isomer B (N2): Methyl 2-methyl-1,2,3-benzotriazole-5-carboxylate (~20-30%).

-

Isomer C (N3): Methyl 1-methyl-1,2,3-benzotriazole-6-carboxylate (often minor, ~10-20%).

-

Purification Strategy (Critical)

The isomers have distinct dipole moments.

-

TLC: Silica gel, 30% EtOAc in Hexanes.

-

Order of Elution: Generally N2 (least polar) > N1/N3 (more polar).

-

-

Column Chromatography: Use a gradient of 10% → 50% EtOAc/Hexanes. The N2 isomer elutes first. The N1 and N3 isomers may overlap; slow gradient or recrystallization is required for final purity.

Characterization & Self-Validating Systems

Distinguishing the N1, N2, and N3 isomers is the most frequent point of failure. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) for definitive assignment.

Diagnostic NMR Data Table

| Feature | N1-Methyl (Target) | N2-Methyl (Impurity) | N3-Methyl (Isomer) |

| Symmetry | Asymmetric | Asymmetric (due to 5-ester) | Asymmetric |

| N-Me Shift | ~4.2 - 4.3 ppm | ~4.4 - 4.5 ppm | ~4.2 - 4.3 ppm |

| NOE Correlation | Me ↔ H7 (Strong) | Me ↔ H4 & H7 (Weak/Distal) | Me ↔ H4 (Strong) |

| C13 N-Me | ~35 ppm | ~42 ppm | ~35 ppm |

| Aromatic Region | H4 and H6 distinct doublets | H4/H6/H7 pattern differs | H4/H7 pattern inverted |

The "Self-Validating" NOESY Logic

To validate your structure, acquire a 2D NOESY spectrum.

-

Identify the N-Methyl singlet (~4.3 ppm).

-

Identify the aromatic protons.[1][2]

-

H4: Singlet/Doublet (meta coupling) at ~8.5 ppm (deshielded by adjacent C=O and Triazole).

-

H7: Doublet at ~7.6–7.8 ppm.

-

-

The Test:

-

If N1-Me , you will see an NOE cross-peak with H7 (the proton on the benzene ring ortho to the N-Me). You will NOT see a cross-peak with H4.

-

If N3-Me (1-Me-6-carboxylate), you will see an NOE cross-peak with H4 (which is now ortho to the N-Me in the renumbered ring).

-

If N2-Me , the methyl is distant from both, or shows weak interactions with both H4 and H7 depending on conformation, but the chemical shift of the methyl group is usually distinctively downfield (~4.5 ppm).

-

Characterization Workflow Diagram

Safety & Handling

-

Explosion Hazard: Benzotriazoles can be explosive, particularly during distillation or if heated dry. Never distill the neat compound.

-

Methylating Agents: Iodomethane is a potent neurotoxin and alkylating agent. Use in a fume hood with appropriate gloves.

-

Diazonium Salts: The intermediate in Protocol A is unstable. Do not isolate the dry diazonium salt; proceed immediately to cyclization in solution.

References

-

Regioselective Synthesis via Intramolecular Cyclization

- Title: One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cycliz

- Source: TSI Journals, Organic Chemistry: An Indian Journal.

-

URL:[Link]

-

Precursor Synthesis (3-methyl-4-aminobenzoic acid analogs)

-

Isomer Distinction (NMR/NOESY)

- Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

- Source: Oxford Instruments Applic

-

URL:[Link]

-

General Benzotriazole Properties

Sources

- 1. pure.bond.edu.au [pure.bond.edu.au]

- 2. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents [patents.google.com]

- 4. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. methyl 1H-1,2,3-benzotriazole-5-carboxylate | C8H7N3O2 | CID 6409672 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Studies on the Electronic Structure of Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate

Executive Summary: The Benzotriazole Scaffold in Modern Chemistry

Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate (MMBC) represents a critical structural motif in heterocyclic chemistry. Unlike its parent compound, 1H-benzotriazole, MMBC is "locked" in the N1-methylated state, eliminating tautomeric ambiguity. This, combined with the electron-withdrawing 5-carboxylate ester, creates a polarized electronic environment ideal for specific ligand-protein interactions and corrosion inhibition mechanisms.

This guide establishes a rigorous theoretical framework for characterizing MMBC. By synthesizing data from density functional theory (DFT) studies of homologous benzotriazoles, we define the protocols necessary to elucidate its geometry, electronic transitions, and reactive sites.

Computational Framework: The Validated Protocol

To achieve high-fidelity electronic structure data, a specific computational workflow is required. This protocol is derived from validated studies on benzotriazole derivatives [1, 2].

The "Gold Standard" Methodology

For MMBC, the following level of theory is recommended to balance computational cost with chemical accuracy:

-

Method: Density Functional Theory (DFT)[1][2][3][4][5][6][7][8]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[9]

-

Basis Set: 6-311++G(d,p)[5][6][8][10]

-

Rationale: The diffuse functions (++) are critical for accurately modeling the lone pairs on the three nitrogen atoms and the ester oxygens. The polarization functions (d,p) account for the anisotropic electron distribution in the aromatic rings [3].

-

Computational Workflow Diagram

The following Graphviz diagram outlines the step-by-step computational workflow for characterizing MMBC.

Figure 1: Standardized DFT workflow for the electronic characterization of benzotriazole derivatives.

Electronic Structure & Geometry Analysis

Geometric Constraints and Symmetry

Unlike 1H-benzotriazole, which exists in equilibrium between 1H and 2H tautomers, MMBC is fixed.

-

Symmetry: The molecule typically adopts C1 point group symmetry .[3] The planar benzotriazole core is slightly perturbed by the methyl ester group, which may rotate out of plane to minimize steric repulsion with the C4 proton.

-

Bond Lengths: Theoretical studies on analogs predict the N1-N2 and N2-N3 bond lengths to show partial double-bond character (approx. 1.30–1.35 Å), indicative of aromatic delocalization within the triazole ring [4].

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical reactivity.

| Orbital | Localization Prediction | Chemical Significance |

| HOMO | Concentrated on the Benzotriazole Ring (π-system) and N-lone pairs. | Acts as the electron donor (nucleophile). High energy suggests susceptibility to electrophilic attack. |

| LUMO | Delocalized over the Carboxylate Ester and Triazole ring. | Acts as the electron acceptor (electrophile). Low energy indicates reactivity toward nucleophiles. |

| Gap ( | Estimated 4.0 – 5.0 eV (based on analogs [5]). | A "hard" molecule profile, suggesting high stability and low polarizability compared to non-aromatic systems. |

Molecular Electrostatic Potential (MEP)

The MEP map is the most valuable tool for predicting non-covalent interactions (e.g., drug-receptor binding).

-

Negative Regions (Red/Yellow): Localized heavily on the N3 nitrogen atom and the Ester Carbonyl Oxygen . These are the primary sites for hydrogen bonding or metal coordination.

-

Positive Regions (Blue): Concentrated on the Methyl protons and the aromatic protons.

-

Implication: In docking studies, the N3 position serves as a key hydrogen bond acceptor.

Spectroscopic Profiling (Theoretical vs. Experimental)

To validate the theoretical model, calculated vibrational frequencies must be compared with experimental FTIR data. Note that DFT calculations typically overestimate frequencies due to the neglect of anharmonicity; a scaling factor (approx. 0.961 for B3LYP) is required [6].

Key Vibrational Markers (IR)

| Mode | Unscaled Calc. (cm⁻¹) | Scaled (cm⁻¹) | Intensity | Assignment |

| ~1780 | 1710–1725 | Strong | Ester carbonyl stretch (Diagnostic). | |

| ~1600 | 1540–1560 | Medium | Triazole ring stretch. | |

| ~3150 | 3050–3080 | Weak | Aromatic C-H stretch. | |

| ~1250 | 1200–1220 | Medium | Triazole N-N characteristic band. |

NMR Chemical Shifts (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO or Chloroform solvent models:

-

N-Methyl Protons: Predicted at

4.0–4.3 ppm (deshielded by the aromatic ring and nitrogen). -

Ester Methyl Protons: Predicted at

3.8–3.9 ppm. -

Aromatic Protons: The H4 proton (adjacent to the ester) will be the most deshielded (

8.5+ ppm) due to the anisotropic effect of the carbonyl group.

Reactivity & Drug Design Applications[9][11]

The electronic structure of MMBC dictates its behavior in biological systems. The 5-carboxylate group creates a "push-pull" electronic system with the electron-rich triazole ring.

Global Reactivity Descriptors

Using Koopmans' theorem, we can derive the following parameters to predict biological activity:

-

Chemical Hardness (

): -

Electrophilicity Index (

):

Interaction Pathway Diagram

The following diagram illustrates how the electronic features of MMBC translate to binding interactions.

Figure 2: Mapping electronic features of MMBC to potential biological and material interactions.

References

-

Saavedra-Torres, M., et al. (2017).[11] "1,2,3-Benzotriazole derivatives adsorption on Cu(1 1 1) surface: A DFT study." Chemical Physics Letters. [Link]([Link]

-

Al-Wahaibi, L.H., et al. (2014). "Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles." Journal of Molecular Modeling. Link

-

BenchChem. (2025).[9] "A Theoretical Investigation into the Molecular Structure of Methyl-1H-1,2,4-triazole-3-carboxylate." BenchChem Technical Guides. Link

-

Alkorta, I., & Elguero, J. (2012). "A theoretical study of the parent NH-benzazoles (benzimidazoles, indazoles and benzotriazoles)." Structural Chemistry. Link

-

Nagaraj, M., et al. (2022).[4][8][10] "Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid." Molecules. Link

-

Mazyed, H.A., et al. (2024).[6] "Computational Details of Molecular Structure, Spectroscopic Properties, DFT Calculations... of 1,2,3-Triazole Derivatives." Bulletin of the Chemical Society of Ethiopia. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jacsdirectory.com [jacsdirectory.com]

- 4. researchgate.net [researchgate.net]

- 5. Conformational space and vibrational spectra of methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. semanticscholar.org [semanticscholar.org]

Methodological & Application

purification techniques for Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate

Application Note: High-Purity Isolation & Purification of Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate

Part 1: Executive Summary & Chemical Context

Objective: This guide details the purification of Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate (Target Compound). The synthesis of this scaffold typically involves the alkylation of methyl 1H-benzotriazole-5-carboxylate, a process inherently prone to regioisomerism. Achieving pharmaceutical-grade purity (>98%) requires the rigorous separation of the target N1-isomer from the N2-isomer and the N3-isomer (chemically equivalent to the 1-methyl-6-carboxylate).

The Challenge: Regioisomerism The benzotriazole core exists in a tautomeric equilibrium between position 1 and 3. Upon alkylation (e.g., using methyl iodide or dimethyl sulfate), three distinct isomers are generated:

-

N1-Isomer (Target): Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate.[1]

-

N2-Isomer (Impurity A): Methyl 2-methyl-1,2,3-benzotriazole-5-carboxylate.[1][2]

-

N3-Isomer (Impurity B): Methyl 3-methyl-1,2,3-benzotriazole-5-carboxylate (often referred to as the 6-carboxylate regioisomer).[1][2]

Critical Separation Principle:

-

Polarity: The N2-isomer is typically less polar than the N1 and N3 isomers due to the "through-conjugation" and lack of a dipole-enhancing lone pair orientation found in the N1/N3 species.[2] It elutes first in normal-phase chromatography.[1]

-

Structural Similarity: The N1 and N3 isomers are chemically very similar and often co-elute.[1] Separation requires optimized gradient chromatography or fractional recrystallization.[1]

Part 2: Purification Strategy & Workflow

The purification process is designed as a cascade: Crude Extraction

Figure 1: Purification workflow emphasizing the removal of the N2 isomer via chromatography and the N3 isomer via crystallization.

Part 3: Detailed Experimental Protocols

Step 1: Reaction Workup (Pre-Purification)

Rationale: Removing bulk solvents (DMF/DMSO) and inorganic salts is crucial to prevent peak broadening during chromatography.[1]

-

Quench: Dilute the reaction mixture with 5 volumes of ice-cold water.

-

Extraction: Extract 3x with Ethyl Acetate (EtOAc). Avoid Dichloromethane (DCM) if DMF is used, as DMF partitions poorly into DCM/Water.[1]

-

Wash: Wash combined organics with Brine (sat. NaCl) to remove residual water and polar solvents.[1]

-

Dry & Concentrate: Dry over anhydrous

, filter, and concentrate in vacuo to a solid residue.

Step 2: Flash Column Chromatography (Removal of N2 Isomer)

Rationale: The N2 isomer is significantly less polar.[1] This step effectively removes it from the N1/N3 pair.

-

Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

-

Mobile Phase: Hexanes (or Heptane) / Ethyl Acetate.[1]

-

Gradient Protocol:

-

Detection: UV at 254 nm.[1] Benzotriazoles are UV active.[1]

-

Fraction Collection: Collect the major peak eluting after the initial fast-moving N2 spot.

Data Table 1: Expected TLC Behavior (SiO2, 1:1 Hex:EtOAc)

| Compound | Approx Rf | Appearance (UV 254) | Notes |

|---|---|---|---|

| N2-Isomer | 0.60 - 0.70 | Dark Spot | Elutes first; often crystalline.[1][2] |

| N1-Isomer (Target) | 0.35 - 0.45 | Dark Spot | Major product; elutes second.[1] |

| N3-Isomer | 0.30 - 0.40 | Dark Spot | Often trails or overlaps with N1.[1] |

Step 3: Fractional Recrystallization (Separation of N1 from N3)

Rationale: If chromatography does not fully resolve the N1 (1-Me-5-COOMe) and N3 (3-Me-5-COOMe) isomers, crystallization exploits their different lattice energies.[1][2] N1 isomers of 5-substituted benzotriazoles often have higher melting points and lower solubility than their N3 counterparts.

-

Solvent Screen: Test Methanol (MeOH), Ethanol (EtOH), and EtOAc/Hexane mixtures.[1]

-

Protocol:

-

Recycle: If the mother liquor contains significant target, evaporate and recrystallize from a different solvent system (e.g., Toluene).[1]

Part 4: Analytical Validation (Self-Validating System)

Trusting the label is insufficient; you must prove the regiochemistry.

HPLC Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 min.

-

Expectation: N1 and N3 isomers may have very close Retention Times (RT).[1] The N2 isomer will have a significantly different RT (usually later in RP due to lower polarity).[1]

Structural Confirmation via 1H-NMR (NOE)

This is the critical step to distinguish the Target (N1) from the Impurity (N3).[1]

-

Target (1-Methyl-5-carboxylate):

-

Impurity (3-Methyl-5-carboxylate):

Figure 2: Decision tree for NMR structural validation using Nuclear Overhauser Effect (NOE).

References

-

Benzotriazole Alkylation Patterns

-

Chromatographic Separation of Azole Isomers

- NMR Characterization (NOE): Bremer, M. "Assignment of Regioisomers in N-Alkylated Benzotriazoles by HOESY and NOESY." Magnetic Resonance in Chemistry. Insight: Definitive guide on using NOE to distinguish N1, N2, and N3 alkyl isomers.

Sources

- 1. methyl 1H-1,2,3-benzotriazole-5-carboxylate | C8H7N3O2 | CID 6409672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzotriazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN101029031A - Synthesis process of carboxyl benzotriazole - Google Patents [patents.google.com]

- 5. Separation of 5-Methyl-1H-benzotriazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Note: The Evolving Landscape of Benzotriazole Derivatives in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

A Note on Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate in Proteomics Research

Initial inquiries into the direct application of Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate within proteomics research have revealed a notable absence of established protocols and dedicated studies in the current scientific literature. While the broader family of benzotriazole derivatives has been investigated for a wide range of biological activities, the specific utility of this particular compound in proteomics workflows such as chemical cross-linking, protein labeling, or affinity-based probe development is not documented.

One supplier, Santa Cruz Biotechnology, lists the related compound Methyl 1H-1,2,3-benzotriazole-5-carboxylate for "proteomics research applications," however, specific use-cases or methodologies are not provided[1]. This suggests that while there may be nascent interest or theoretical applications, the compound has not yet transitioned into a validated tool with published, peer-reviewed protocols for the proteomics community.

This application note, therefore, pivots to address the broader context of benzotriazole derivatives in chemical biology and outlines potential, though currently theoretical, avenues for their application in proteomics. It will further detail established proteomics techniques where novel reagents are of high interest.

The Benzotriazole Scaffold: A Versatile Player in Medicinal Chemistry

Benzotriazole and its derivatives are a class of heterocyclic compounds well-recognized for their diverse pharmacological properties[2][3]. The benzotriazole core is a versatile scaffold in drug design, allowing for modifications that can lead to a variety of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects[4][5]. These compounds can act as precursors in the synthesis of more complex molecules and have been explored for their roles as corrosion inhibitors and in materials science[5][6][7].

The biological activities of benzotriazole derivatives stem from their ability to interact with various biological macromolecules. For instance, 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) is known as a highly selective inhibitor of protein kinase 2 (CK2)[4]. This established interaction with a key cellular enzyme highlights the potential for other benzotriazole derivatives to be developed as specific protein modulators.

Conceptual Applications in Proteomics: An Outlook

While direct applications of Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate are not yet established, its chemical structure suggests potential roles in several cutting-edge proteomics methodologies. These remain speculative until validated by experimental data.

Fragment-Based Drug Discovery (FBDD)

The relatively small and rigid structure of a benzotriazole derivative could make it a suitable candidate as a fragment in FBDD screens. These screens aim to identify small molecules that bind to protein targets, which can then be optimized into lead compounds. A key challenge in FBDD is the identification of the protein targets of these fragments.

Hypothetical Workflow: FBDD Target Identification

Caption: Hypothetical workflow for using a benzotriazole fragment in FBDD and subsequent target identification via chemoproteomics.

Development of Chemical Probes

A key application in chemical proteomics is the use of chemical probes to identify and characterize protein targets[8]. A benzotriazole derivative could potentially be functionalized with a reporter tag (e.g., biotin) and a reactive group to create a probe for affinity-based protein profiling.

Conceptual Probe Structure

Caption: Conceptual structure of a benzotriazole-based chemical probe for affinity-based proteomics.

Established Proteomics Techniques Awaiting Novel Reagents

The field of proteomics is continually advancing through the development of new chemical tools. Below are established techniques where novel reagents, potentially including future benzotriazole derivatives, could have a significant impact.

Chemical Cross-Linking Mass Spectrometry (CXMS)

CXMS is a powerful technique for studying protein-protein interactions and protein structure[9][10][11]. It involves using a cross-linking reagent to covalently link interacting proteins or different domains of the same protein. The identification of these cross-linked peptides by mass spectrometry provides spatial constraints that can be used to model protein complexes[12].

General CXMS Workflow

Caption: A generalized workflow for Chemical Cross-Linking Mass Spectrometry (CXMS).

Isobaric Labeling for Quantitative Proteomics

Quantitative proteomics often relies on chemical labeling strategies to compare protein abundance across multiple samples. Isobaric labeling reagents, such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), modify peptides in a way that allows for multiplexed analysis[13][14][15][16][17]. These reagents have a complex structure consisting of a reporter group, a balancer group, and a reactive group that targets primary amines on peptides[16][17]. The development of new labeling reagents with different chemistries or improved fragmentation properties is an active area of research.

Principle of Isobaric Labeling

| Component | Function |

| Reporter Group | Has a unique isotopic composition for each label, generating distinct ions in the MS/MS spectrum for quantification. |

| Balancer Group | Also isotopically labeled to ensure that all tags have the same total mass, making them indistinguishable in the MS1 scan. |

| Reactive Group | Covalently attaches the tag to the N-terminus and lysine residues of peptides. |

Conclusion

While Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate does not currently have a defined role in proteomics research, the broader class of benzotriazole derivatives holds potential for the development of novel chemical tools. Their proven biological activity and versatile chemical nature make them an interesting scaffold for the design of future fragments for FBDD, chemical probes, and potentially novel cross-linking or labeling reagents. Researchers are encouraged to explore the derivatization of the benzotriazole core to create functionalized molecules for specific proteomics applications. The validation of such new tools through rigorous experimental protocols will be essential for their adoption by the scientific community.

References

-

Di Santo, R. (2019). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 181, 111581. [Link]

-

Li, Z., et al. (2021). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Journal of the American Society for Mass Spectrometry, 32(8), 1947-1964. [Link]

-

Zhang, L., et al. (2018). Reagents for Isobaric Labeling Peptides in Quantitative Proteomics. Analytical Chemistry, 90(20), 11996-12003. [Link]

-

Sharma, P. C., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Journal of Pharmaceutical Research International, 33(46B), 336-352. [Link]

-

Chowdhury, S. M., et al. (2012). Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions. Analytical Chemistry, 84(11), 4877-4885. [Link]

-

GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 27(2), 001-012. [Link]

-

Kalkhof, S., & Sinz, A. (2008). Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics. Analytical and Bioanalytical Chemistry, 392(1-2), 13-25. [Link]

-

Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381. [Link]

-

ResearchGate. (2025). Benzotriazole Derivatives And Its Pharmacological Activity. Retrieved from [Link]

-

LookChem. (n.d.). Methyl 1H-1,2,3-benzotriazole-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). methyl 1H-1,2,3-benzotriazole-5-carboxylate. Retrieved from [Link]

- Google Patents. (2007). CN101029031A - Synthesis process of carboxyl benzotriazole.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1H-Benzotriazole-5-carboxylic Acid in Modern Organic Synthesis. Retrieved from [Link]

-

UIV CHEM. (2024). Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole. Retrieved from [Link]

-

Bizzarri, L. (2023). QUANTITATIVE MASS SPECTROMETRY- BASED (CHEMO-)PROTEOMICS FOR THE CHARACTERIZATION OF MEP PATHWAY INHIBITORS. (Doctoral dissertation, Universität des Saarlandes). [Link]

-

Monti, M. C., et al. (2022). Chemoproteomics Reveals USP5 (Ubiquitin Carboxyl-Terminal Hydrolase 5) as Promising Target of the Marine Polyketide Gracilioether A. Marine Drugs, 20(2), 133. [Link]

-

Huntscha, S., et al. (2014). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis. Environmental Science & Technology, 48(8), 4443-4451. [Link]

-

ResearchGate. (n.d.). Molecular structures of (a) 1H-benzotriazole and (b) 5-methyl.... Retrieved from [Link]

-

ResearchGate. (2025). METHOD DEVELOPMENTON HPLC AND RESEARCHANALYSIS OF EMERGING5- METHYL-1H-BENZOTRIAZOLE INAQUEOUS ENVIRONMENT. Retrieved from [Link]

Sources

- 1. Methyl 1H-1,2,3-benzotriazole-5-carboxylate | CAS 113053-50-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Proteomics: New Targets for Natural Products [chomixbio.com]

- 9. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]

- 10. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 11. Advantages and Process of Chemical Crosslinking Mass Spectrometry - Creative Proteomics [iaanalysis.com]

- 12. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tandem Mass Tag Reagents | Fisher Scientific [fishersci.co.uk]

- 14. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]

- 17. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]

Accelerating Discovery: Microwave-Assisted Synthesis of Benzotriazole Derivatives for Higher Yields and Purity

Senior Application Scientist Note

For researchers, scientists, and drug development professionals, the quest for efficient and high-yield synthetic methodologies is paramount. Benzotriazole and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] This application note provides a comprehensive guide to the principles and protocols of microwave-assisted organic synthesis (MAOS) for the preparation of benzotriazole derivatives, a technique that dramatically accelerates reaction times and improves yields compared to conventional heating methods.[3][4]

The Imperative for Speed and Efficiency in Synthesis

The traditional synthesis of benzotriazole derivatives often involves lengthy reaction times, harsh conditions, and the use of hazardous reagents, which can lead to lower yields and the formation of undesirable byproducts.[5] Microwave-assisted synthesis emerges as a powerful tool to overcome these limitations. By utilizing microwave energy, reactions can be completed in minutes instead of hours, often with higher purity and yields.[6][7] This rapid and efficient heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid and uniform temperature increase.[8][9]

This technology aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for solvents.[8][10] For drug development professionals, the ability to rapidly synthesize libraries of benzotriazole derivatives is a significant advantage in the lead optimization process.[6][11]

Core Principles of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis relies on the ability of certain liquids and solids to transform electromagnetic energy into heat. This dielectric heating mechanism involves the alignment of polar molecules with the rapidly oscillating electric field of the microwaves. The resulting molecular friction generates heat efficiently and volumetrically throughout the reaction mixture.[8][12] This is in stark contrast to conventional heating, which relies on slower and less efficient heat transfer through the vessel walls.[9]

Key factors influencing the success of a microwave-assisted reaction include the dielectric properties of the reactants and solvent, the choice of microwave power, and the reaction temperature and time.

Visualizing the Workflow: From Concept to Compound

The following diagram illustrates the streamlined workflow of microwave-assisted synthesis of benzotriazole derivatives, highlighting the key stages from reactant preparation to product isolation.

Caption: A generalized workflow for the microwave-assisted synthesis of benzotriazole derivatives.

Comparative Data: Microwave vs. Conventional Synthesis

The advantages of microwave-assisted synthesis are clearly demonstrated in the comparative data below, showcasing significantly reduced reaction times and increased yields for various benzotriazole derivatives.

| Compound | Reactants | Method | Power (W) | Time | Yield (%) | Reference |

| 5-substituted benzotriazole amides (4a) | Benzotriazole-5-carbonyl chloride, o-toluidine | Conventional | - | 4 h | 72 | [3] |

| Microwave | 180 | 4 min 30 s | 83 | [3] | ||

| 5-substituted benzotriazole amides (4b) | Benzotriazole-5-carbonyl chloride, n-butylamine | Conventional | - | - | 65 | [4] |

| Microwave | 180 | - | 85 | [4] | ||

| 5-substituted benzotriazole amides (4c) | Benzotriazole-5-carbonyl chloride, benzylamine | Conventional | - | - | 70 | [4] |

| Microwave | 180 | - | 93 | [4] | ||

| 5-substituted benzotriazole alkyl amines (7a) | 5-chloromethylbenzotriazole, 2-methylaniline | Conventional | - | - | 35 | [4] |

| Microwave | 300 | 11 min 20 s | 47 | [3] | ||

| 1-[tolylaminomethyl][1,2,3]benzotriazole (11a) | 1-(chloromethyl)-1H-benzotriazole, o-toluidine | Conventional | - | 6 h | 65 | [3] |

| Microwave | 180 | 4 min 20 s | 75 | [3][4] |

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of representative benzotriazole derivatives.

Protocol 1: Synthesis of 1-Chloromethylbenzotriazole[4]

This protocol details the synthesis of a key intermediate used in the preparation of various N-substituted benzotriazole derivatives.

Materials:

-

Benzotriazole

-

Dichloromethane (DCM)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Microwave reactor

-

Round-bottom flask (RBF)

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a 50 ml RBF, dissolve 2 g (16.8 mmol) of benzotriazole in 10 ml of DMF.

-

Add 5 ml (80 mmol) of dichloromethane and 2.31 g (16.8 mmol) of potassium carbonate to the flask.

-

Place the RBF in the microwave reactor and irradiate at 180 W for 4 minutes and 20 seconds.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with chloroform as the eluent.

-

Upon completion, transfer the reaction mixture to a beaker containing 25 ml of ice-cold water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 1-chloromethylbenzotriazole.

Protocol 2: Synthesis of 1-[tolylaminomethyl][1][2][6]benzotriazole[3]

This protocol illustrates the N-alkylation of a benzotriazole derivative with an amine.

Materials:

-

1-(chloromethyl)-1H-benzotriazole

-

o-toluidine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Microwave reactor

-

Round-bottom flask (RBF)

-

Magnetic stirrer

-

Chloroform

-

Water

-

Separatory funnel

Procedure:

-

In a 50 ml RBF, take 1 g (6 mmol) of 1-(chloromethyl)-1H-benzotriazole and add 10 ml of DMF.

-

Add 1.92 ml (18 mmol) of o-toluidine and 0.82 g (6 mmol) of potassium carbonate to the reaction mixture.

-

Irradiate the mixture in a microwave reactor at 180 W. Monitor the reaction by TLC (chloroform).

-

After completion of the reaction, add water to the reaction mixture.

-

Extract the desired product with chloroform (3 x 10 ml).

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from hot water to obtain pure 1-[tolylaminomethyl][1][2][6]benzotriazole.

Protocol 3: Solvent-Free Synthesis of Substituted Benzyl Benzotriazoles[5]

This protocol demonstrates an environmentally friendly, solvent-free approach to benzotriazole synthesis.

Materials:

-

Benzotriazole

-

Substituted benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bromide (TBAB) (Phase transfer catalyst)

-

Mortar and pestle

-

Microwave-safe vessel

-

40% Sodium Hydroxide (NaOH) solution

-

Ethanol (for recrystallization)

Procedure:

-

In a mortar, grind 0.01 mol of benzotriazole, 0.045 mol of K₂CO₃, and 0.05 g of TBAB with a pestle at room temperature for 10 minutes.

-

Add 0.01 mol of the substituted benzyl chloride and continue grinding for a few minutes.

-

Transfer the ground mixture to a suitable microwave-safe vessel.

-

Irradiate the mixture in a microwave oven at 200 W for 5 minutes.

-

After irradiation, cool the mixture and add 40% NaOH solution.

-

Isolate the crude product by filtration and recrystallize it from ethanol to obtain the pure substituted benzyl benzotriazole.

Mechanistic Insights: The "Microwave Effect"

The dramatic rate enhancements observed in microwave-assisted synthesis are attributed to a combination of thermal and non-thermal effects. The primary thermal effect is the rapid, uniform heating of the reaction mixture.[8] However, there is ongoing debate about specific "non-thermal" microwave effects, where the electromagnetic field directly influences the reaction kinetics, potentially by stabilizing polar transition states.

The synthesis of N-aryl benzotriazoles, for instance, can be efficiently achieved via copper-catalyzed cross-coupling reactions under microwave irradiation.[13][14] The microwave energy can accelerate the catalytic cycle, leading to faster product formation.

Caption: A plausible catalytic cycle for copper-catalyzed N-arylation of benzotriazole.

Conclusion

Microwave-assisted synthesis represents a transformative technology for the rapid and efficient preparation of benzotriazole derivatives.[15][16] The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to leverage this powerful tool. By significantly reducing reaction times and improving yields, MAOS can accelerate the discovery and development of novel benzotriazole-based therapeutic agents.[17][18]

References

- Benchchem. (n.d.). Application Notes & Protocols for Microwave-Assisted Synthesis of Benzotriazole Derivatives.

- EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.

-

Pundir, G. (2023). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. International Journal of Novel Research and Development, 8(6). Retrieved from [Link]

-

PMC. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Retrieved from [Link]

-

PMC. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. Retrieved from [Link]

-

RSC Publishing. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. Retrieved from [Link]

-

GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. Retrieved from [Link]

-

Yuye, Y. (2007). Microwave-Assisted Synthesis of Benzyl Benzotriazoles. Asian Journal of Chemistry, 19(3), 2470-2472. Retrieved from [Link]

-

Shah, J. J., & Mohanraj, K. (2014). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences, 76(1), 48–55. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Retrieved from [Link]

-

Swamy, S. N., et al. (2006). Microwave-assisted synthesis of N-alkylated benzotriazole derivatives: antimicrobial studies. Bioorganic & medicinal chemistry letters, 16(4), 999–1004. Retrieved from [Link]

-

International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (2025). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Hilaris Publisher. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. Retrieved from [Link]

-

AWS. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Retrieved from [Link]

-

SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. Retrieved from [Link]

-

EurekAlert!. (2024). Microwave-induced synthesis of bioactive nitrogen heterocycles. EurekAlert!. Retrieved from [Link]

-

ResearchGate. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. ResearchGate. Retrieved from [Link]

-

An Overview. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. An Overview. Retrieved from [Link]

-

ResearchGate. (2024). Microwave‐Assisted Copper‐Catalyzed Synthesis of 1‐Aryl Benzotriazole 3‐Oxides | Request PDF. ResearchGate. Retrieved from [Link]

-

Gavade, S. N., et al. (2021). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Catalysts, 11(1), 65. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijnrd.org [ijnrd.org]

- 3. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. asianpubs.org [asianpubs.org]

- 6. epcp.ac.in [epcp.ac.in]

- 7. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 11. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. ijrpas.com [ijrpas.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]

- 17. gsconlinepress.com [gsconlinepress.com]

- 18. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

Troubleshooting & Optimization

alternative reagents for the synthesis of Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate

Ticket ID: #BZ-5-CARB-SYNTH Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Alternative Reagents & Regiocontrol Strategies

Introduction: The "N-Methylation Trap"

Welcome to the Technical Support Center. You are likely here because the standard methylation of methyl 1H-benzotriazole-5-carboxylate using Iodomethane (MeI) or Dimethyl Sulfate (DMS) is giving you a headache.

The core issue with this scaffold is not the chemistry itself, but the regioselectivity . The benzotriazole ring exists in tautomeric equilibrium.[1] When you alkylate it directly, you inevitably generate a mixture of N1 (desired), N2 (often the thermodynamic trap), and occasionally N3 isomers.

This guide provides three distinct workflows to solve this:

-

Green Optimization: Replacing toxic halides with Dimethyl Carbonate (DMC).[2][3]

-

The Precision Route (De Novo): A bottom-up synthesis that guarantees 100% N1-regioselectivity.

-

Troubleshooting: Separation and purification strategies for isomer mixtures.

Module 1: Reagent Selection Matrix

Before altering your protocol, review the trade-offs of available reagents.[2]

| Reagent | Type | Regioselectivity (N1:N2) | Toxicity | Atom Economy | Verdict |

| Iodomethane (MeI) | Classical | Poor (~60:40 to 70:30) | High (Neurotoxin) | Low (Massive waste) | Avoid if possible. |

| Dimethyl Sulfate (DMS) | Classical | Poor | Extreme (Carcinogen) | Low | Obsolete . |

| Dimethyl Carbonate (DMC) | Green | Moderate to Good (Temp dependent) | Low (Biodegradable) | High | Recommended for direct alkylation. |

| Trimethyloxonium | Hard Alkylator | High N1 Kinetic selectivity | Moderate | Low | Niche use for difficult substrates. |

| Sodium Nitrite ( | Cyclization | 100% N1 (via De Novo route) | Moderate | High | Gold Standard for structural certainty. |

Module 2: The Green Alternative (Direct Alkylation)

If you must start from the pre-formed benzotriazole ring (e.g., Methyl 1H-benzotriazole-5-carboxylate), Dimethyl Carbonate (DMC) is your best alternative to MeI. It acts as both solvent and reagent, and the byproducts are simply Methanol and

Protocol: DMC-Mediated Methylation

Why this works: DMC is a "hard" electrophile at high temperatures. Using a catalyst like DABCO or DBU can enhance the reaction rate, and the specific steric environment often favors the N1 kinetic product slightly more than standard halides, though N2 formation is still a risk.

Reagents:

-

Substrate: Methyl 1H-benzotriazole-5-carboxylate (1.0 eq)

-

Reagent/Solvent: Dimethyl Carbonate (DMC) (10-15 eq)

-

Base/Catalyst: DABCO (0.1 eq) or

(0.5 eq)

Step-by-Step:

-

Setup: Place the substrate and base in a pressure tube or autoclave vessel. (DMC boils at 90°C; effective methylation often requires 120°C+).

-

Addition: Add DMC. No additional solvent is required.

-

Reaction: Seal and heat to 130°C - 150°C for 6–12 hours.

-

Note: At reflux (90°C), the reaction may be sluggish. Microwave irradiation (150°C, 10-20 min) is highly effective here.

-

-

Workup: Cool to room temperature. The excess DMC can be distilled off (and reused).

-

Purification: The residue will contain N1 and N2 isomers. Recrystallization from Ethanol/Water often enriches the N1 isomer, but column chromatography is usually required (See Module 4).

Module 3: The "Precision Route" (De Novo Synthesis)

Senior Scientist Note: If you cannot tolerate N2 isomer contamination, stop alkylating the ring. Instead, build the ring around the methyl group. This route guarantees the methyl group is locked at the N1 position.

The Workflow

This method uses Methyl 4-(methylamino)-3-nitrobenzoate or a similar precursor. By reducing the nitro group to an amine and then cyclizing, the methyl group is structurally forced to remain on the amine nitrogen, becoming N1.

Caption: Figure 1. The De Novo synthesis pathway guarantees N1 regioselectivity by installing the methyl group prior to ring closure.

Protocol: De Novo Cyclization

Reagents:

-

Precursor: Methyl 3-amino-4-(methylamino)benzoate (1.0 eq)

-

Cyclizing Agent: Sodium Nitrite (

) (1.1 eq) -

Acid: Glacial Acetic Acid (solvent) + conc. HCl (trace) or dilute HCl.

Step-by-Step:

-

Dissolution: Dissolve the diamine precursor in dilute HCl or Glacial Acetic Acid at 0°C.

-

Diazotization: Dropwise add an aqueous solution of

while maintaining the temperature below 5°C. -

Cyclization: The diazonium intermediate formed on the primary amine (position 3) will immediately attack the secondary amine (position 4) to close the ring.

-

Workup: Stir for 1 hour at room temperature. The product often precipitates out. Filter and wash with cold water.

-

Result: You now have pure Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate . No column chromatography required for isomer separation.

Module 4: Troubleshooting & Analysis

FAQ: Why am I seeing two spots on my TLC?

If you used Method 1 (Direct Alkylation), you have generated the N1 and N2 isomers.

-

Spot 1 (Higher Rf): Usually the N2-methyl isomer (symmetric, less polar).

-

Spot 2 (Lower Rf): Usually the N1-methyl isomer (asymmetric, more polar).

-

Action: Use a gradient of Hexane:Ethyl Acetate (starting 90:10) to separate them. The N2 isomer elutes first.

FAQ: How do I confirm I have the N1 isomer?

NMR is the definitive tool.

-

N2-Isomer: The structure is symmetric. The protons on the benzene ring often show a simpler pattern (depending on the 5-substituent effect).

-

N1-Isomer: The symmetry is broken. You will see distinct coupling constants.

-

NOE (Nuclear Overhauser Effect): Irradiate the N-Methyl peak.

-

If you see enhancement of the proton at C7 (the proton "next" to the N1 position), you have the N1 isomer .

-

If you see enhancement of both C4 and C7 (or neither, due to distance), it suggests N2, but the N1-C7 correlation is the "smoking gun."

-

FAQ: My yield with DMC is low.

DMC is less reactive than MeI.

-

Check Temp: Are you heating >120°C? (Requires sealed vessel).

-

Check Catalyst: Add 5 mol% TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst if using solid bases like

.

References

-

Katritzky, A. R., et al. (2005). Synthesis and properties of 1- and 2-substituted benzotriazoles. Chemical Reviews. (Canonical review on benzotriazole reactivity).

-

Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate.[2][3][4][5] Accounts of Chemical Research. (Foundational text on DMC methylation).

-

Somesh, S., et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal. (Specific protocol for the De Novo route).

-

Singh, M., et al. (2019).[6] Green synthesis of benzotriazole derivatives.[7] Synthesis.[1][2][3][5][6][7][8][9][10][11] (Modern green chemistry applications).

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. iris.unive.it [iris.unive.it]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Benzotriazole synthesis [organic-chemistry.org]

- 7. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. ijariie.com [ijariie.com]

- 10. CN1978435A - Method for producing 5-methyl benzotriazole - Google Patents [patents.google.com]

- 11. Benzotriazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

Technical Support Center: Stability & Degradation of Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate (MMBC)

[1]

Compound ID: Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate CAS (Ester): 113053-50-2 CAS (Acid Metabolite): 305381-67-3 Support Tier: Level 3 (Senior Application Scientist)[1]

Module 1: The Degradation Mechanism (The "Why")

Understanding the stability of MMBC requires analyzing the electronic effects of the benzotriazole ring on the ester moiety. Unlike standard benzoate esters, the benzotriazole system is electron-withdrawing, which significantly alters the electrophilicity of the carbonyl carbon.[1]

The Dominant Pathway: Base-Catalyzed Hydrolysis

The primary degradation pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid (1-methyl-1,2,3-benzotriazole-5-carboxylic acid ) and methanol.[1]

-

Mechanism (

): The benzotriazole ring exerts an inductive electron-withdrawing effect (-I effect).[1] This pulls electron density away from the ester carbonyl, making it highly susceptible to nucleophilic attack by hydroxide ions ( -

Kinetic Implication: Hydrolysis rates for this compound will be orders of magnitude faster at pH > 8.0 compared to a standard methyl benzoate.[1]

-

Isomer Stability: The

-methyl group at position 1 is chemically robust.[1] Under standard acidic/basic stress (pH 1–12),

Acidic Hydrolysis ( )

Under acidic conditions (pH < 4), the carbonyl oxygen is protonated, activating the ester toward water attack. However, because the benzotriazole ring is already electron-poor, it destabilizes the developing positive charge in the transition state, making acid hydrolysis generally slower than base hydrolysis for this specific scaffold.

Visualization of Degradation Pathway

Figure 1: The primary degradation pathway of MMBC. Note the significant polarity shift between the parent ester and the acid degradant, which is critical for LC-MS identification.[1]

Module 2: Troubleshooting Guide

Use this decision matrix if you observe unexpected data during synthesis, formulation, or bioanalysis.

Issue 1: "My parent peak area is decreasing rapidly in buffer."

| Diagnostic Question | Probable Cause | Corrective Action |

| Is the buffer pH > 7.5? | Saponification. The electron-deficient ring accelerates base hydrolysis.[1] | Switch to a lower pH buffer (e.g., Ammonium Acetate pH 5.0) or lower the temperature to 4°C. |

| Is the solvent Methanol? | Transesterification (Null). If using MeOH, no change. If using Ethanol , you may be forming the Ethyl Ester. | CRITICAL: Always dissolve MMBC in Acetonitrile (ACN) or DMSO for stocks. Avoid primary alcohols other than Methanol if the methyl ester is desired. |

| Is the sample in plasma? | Esterase Activity. Plasma esterases rapidly cleave this bond.[1] | Add an esterase inhibitor (e.g., PMSF or BNPP) immediately upon sample collection. |

Issue 2: "I see a new peak at RRT ~0.60."

-

Diagnosis: This is likely the Carboxylic Acid degradant (1-methyl-1,2,3-benzotriazole-5-carboxylic acid).[1]

-

Verification:

-

UV Spectrum: The UV profile should remain nearly identical to the parent (benzotriazole chromophore is intact).

-

Mass Spec: Look for a mass shift of -14 Da (Loss of CH3, gain of H is net -14).[1]

-

Parent [M+H]+: ~178.06

-

Degradant [M+H]+: ~164.05

-

-

Issue 3: "The compound precipitates in acidic media."[1]

-

Root Cause: The ester is lipophilic.[1] While the benzotriazole nitrogen can be protonated, the pKa of the conjugate acid is very low (< 1.0). Therefore, at pH 2-4, the molecule remains neutral and hydrophobic.[1]

-

Solution: Maintain at least 10-20% organic co-solvent (ACN/DMSO) in aqueous acidic buffers to ensure solubility.[1]

Module 3: Experimental Protocols

Protocol 3.1: Forced Degradation Profiling (Stress Test)

Objective: Determine the precise stability window for your specific experimental conditions.

Reagents:

-

Stock Solution: 1 mg/mL MMBC in Acetonitrile.[1]

-

Stress Media: 0.1 N HCl, 0.1 N NaOH, 3% H2O2.

Workflow:

-

Preparation: Dilute Stock 1:10 into Stress Media (Final conc: 100 µg/mL).

-

Incubation:

-

Quenching:

-

Crucial Step: Neutralize Acid/Base samples immediately to pH 7.0 before analysis to prevent on-column degradation.[1]

-

-

Analysis: Inject 5 µL onto HPLC (C18 Column, Gradient 5-95% ACN).

Expected Results Table:

| Stress Condition | Expected % Recovery | Major Degradant | Notes |

| Acid (0.1 N HCl) | > 90% | Acid Hydrolysis Product | Relatively stable.[1] |

| Base (0.1 N NaOH) | < 5% | Acid Hydrolysis Product | Rapid degradation expected. |

| Oxidative (H2O2) | > 95% | N-Oxides (Trace) | Benzotriazole ring is oxidative resistant.[1] |

Protocol 3.2: Troubleshooting Logic Flow

Figure 2: Logic tree for identifying degradation sources based on analytical observations.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store the stock solution in Methanol? A: Yes, but only if it is anhydrous and stored at -20°C. Since the compound is a methyl ester, methanol prevents transesterification.[1] However, Acetonitrile is preferred to avoid any risk of moisture-induced hydrolysis.[1]

Q: What is the pKa of the degradation product? A: The resulting 1-methyl-1,2,3-benzotriazole-5-carboxylic acid has a predicted pKa of approximately 3.5 – 4.0 (carboxylic acid).[1] The benzotriazole ring nitrogens are very weakly basic (pKa < 1) and will not be protonated in standard buffers.

Q: Why is my compound degrading in LC-MS mobile phase? A: If you are using a high pH mobile phase (e.g., Ammonium Bicarbonate, pH 10) for negative mode ionization, the ester will hydrolyze during the run or in the autosampler.

-

Fix: Use a neutral or acidic mobile phase (Formic acid/Ammonium Formate) and detect in Positive Mode.

References

-

Katritzky, A. R., et al. "Synthesis and properties of benzotriazole derivatives."[2] Chemical Reviews, 1998. (Foundational chemistry of the benzotriazole ring stability).

-

Vertex Pharmaceuticals. "Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease."[1] Chemistry & Biology, 2005. Link (Demonstrates Hammett relationship: electron-withdrawing benzotriazoles accelerate ester hydrolysis).

-

PubChem. "Methyl 1H-1,2,3-benzotriazole-5-carboxylate (Compound Summary)." National Library of Medicine. Link (Physicochemical property data).

-

Santa Cruz Biotechnology. "Methyl 1H-1,2,3-benzotriazole-5-carboxylate Product Data Sheet." Link (Commercial specifications and storage).

Technical Support Center: Minimizing N2-Isomer Formation in Benzotriazole Alkylation

This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of benzotriazole alkylation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you selectively synthesize the desired N1-alkylated benzotriazole isomer and minimize the formation of the often-undesired N2-isomer.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in benzotriazole alkylation so critical?

A1: Benzotriazole possesses two nucleophilic nitrogen atoms, N1 and N2, within its triazole ring.[1] Upon deprotonation, the resulting benzotriazolide anion can be alkylated at either of these positions, leading to the formation of two distinct constitutional isomers: the 1-substituted (N1) and 2-substituted (N2) products.[1][2] These isomers often exhibit different biological activities and physicochemical properties.[3] For many pharmaceutical applications, the N1-alkylated benzotriazoles are specifically desired due to their unique binding affinities to a range of proteins and their potential as antifungal, antibacterial, and anti-inflammatory agents. Therefore, controlling the regioselectivity to favor the N1 isomer is crucial for efficient synthesis and to avoid difficult and costly separation of isomer mixtures.

Q2: What are the primary factors that influence the N1/N2 isomer ratio?

A2: The ratio of N1 to N2 isomers is highly sensitive to the reaction conditions. The key factors that you can manipulate to control the regioselectivity include:

-

Solvent: The polarity and type of solvent play a significant role. Polar aprotic solvents like DMF, DMSO, and THF generally favor the formation of the N1 isomer.[4]

-

Base and Counter-ion: The choice of base and its corresponding counter-ion can influence the aggregation state and nucleophilicity of the benzotriazolide anion.

-

Alkylating Agent: The structure and reactivity of the alkylating agent (e.g., alkyl halide, diazoalkane) can impact the transition state energies leading to the two isomers.[1][5]

-

Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction.[6]

-

Catalysts: The use of specific catalysts, such as Lewis acids or transition metals, can dramatically influence the regioselectivity.[5][7][8]

Q3: Is there a general trend for solvent effects on N1 vs. N2 selectivity?

A3: Yes, a general trend is often observed. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) tend to favor the formation of the N1-alkylated product.[4] This is because they effectively solvate the cation of the base (e.g., K+, Na+) but poorly solvate the benzotriazolide anion, leaving it more "naked" and reactive. In contrast, polar protic solvents such as water and alcohols can form hydrogen bonds with the nitrogen atoms of the anion, which can alter the relative nucleophilicity of the N1 and N2 positions and often leads to a mixture of isomers.[4]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: My reaction is producing a significant amount of the N2-isomer, even when using a polar aprotic solvent.

Possible Causes & Solutions:

-

Suboptimal Base/Counter-ion: The nature of the cation can influence the site of alkylation. For instance, using a base with a larger, "softer" cation like cesium carbonate (Cs₂CO₃) can sometimes enhance N1 selectivity compared to bases with smaller, "harder" cations like sodium hydride (NaH). The larger cation coordinates less tightly with the benzotriazolide anion, potentially favoring attack at the more sterically accessible N1 position.

-

"Hard" vs. "Soft" Alkylating Agents: According to Hard and Soft Acid and Base (HSAB) theory, the N1 position of the benzotriazolide anion is considered "softer" than the N2 position. Therefore, using a "softer" alkylating agent (e.g., benzyl bromide, allyl bromide) may preferentially react at the N1 position. Conversely, "harder" alkylating agents (e.g., dimethyl sulfate) might show less selectivity.

-

Temperature Effects: While lower temperatures can sometimes improve selectivity, this is not always the case. It is recommended to screen a range of temperatures (e.g., 0 °C, room temperature, and elevated temperatures) to determine the optimal condition for your specific substrate and reagents. In some cases, higher temperatures may favor the thermodynamically more stable N1 isomer.[9]

Protocol 1: General Procedure for N1-Selective Alkylation using Potassium Carbonate in DMF

This protocol provides a starting point for achieving N1-selectivity.

Materials:

-

Benzotriazole

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a solution of benzotriazole (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).

-

Stir the suspension at room temperature for 30 minutes.

-

Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated benzotriazole.[4]

Issue 2: I am using a specialized catalyst (e.g., Lewis acid) to direct N1-alkylation, but the selectivity is still poor.

Possible Causes & Solutions:

-

Catalyst Loading and Purity: Ensure the correct catalyst loading is used, as this can be critical for selectivity. The purity of the catalyst is also important; impurities can sometimes interfere with the desired catalytic cycle. Recent studies have shown that catalysts like B(C₆F₅)₃ can be highly effective for site-selective N1-alkylation with diazoalkanes.[5]

-

Choice of Lewis Acid: Different Lewis acids can lead to different regiochemical outcomes. For example, in reactions with α-hydroxyl diazo compounds, ZnCl₂ has been shown to favor the kinetically controlled N1-product, while Yb(OTf)₃ promotes the thermodynamically controlled N2-product.[7]

-

Reaction Conditions for Catalysis: Catalytic reactions can be highly sensitive to temperature, solvent, and the presence of additives. It is crucial to follow established protocols precisely or to systematically optimize these parameters for your specific system.

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity

| Alkylating Agent | Base/Catalyst | Solvent | Temperature | Predominant Isomer | Reference |

| Alkyl Halides | K₂CO₃/SiO₂/TBAB | Solvent-free | Thermal/Microwave | N1 | [10][11] |

| Diazoalkanes | B(C₆F₅)₃ | Dichloromethane | Room Temp | N1 | [5] |

| α-Hydroxyl Diazo Compounds | ZnCl₂ | THF | Room Temp | N1 (Kinetic) | [7] |

| α-Hydroxyl Diazo Compounds | Yb(OTf)₃ | THF | 50 °C | N2 (Thermodynamic) | [7] |

| α-Diazoacetates | p-Benzoquinone | Dichloromethane | Visible Light | N1 | [12] |

| Vinyl Ethers | Gold Catalyst | 1,2-Dichloroethane | 80 °C | N2 | [13] |

Visualizing the Reaction Pathway

The alkylation of benzotriazole proceeds through the formation of a benzotriazolide anion, which then acts as a nucleophile. The regioselectivity is determined by the relative activation energies of the transition states leading to the N1 and N2 products.

Caption: General pathway for benzotriazole alkylation.

Experimental Workflow for Optimizing N1-Selectivity

To systematically improve the yield of the N1-isomer, a logical experimental workflow is essential.

Caption: Workflow for optimizing N1-alkylation selectivity.

References

-

One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization - TSI Journals. (2016, October 6). Retrieved from [Link]

-

Site selective alkylation of benzotriazoles without metal catalysts - Kudos. (n.d.). Retrieved from [Link]

-

Lewis acid-switched regiodivergent N1/N2-alkylation of ben-zotriazoles with α-hydroxyl diazo compounds - RSC Publishing. (2026, January 7). Retrieved from [Link]

-

Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin | Inorganic Chemistry - ACS Publications. (2025, January 2). Retrieved from [Link]

-

B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

-

Benzotriazole - Wikipedia. (n.d.). Retrieved from [Link]

-

Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion - PMC - NIH. (n.d.). Retrieved from [Link]

-

N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - PMC. (n.d.). Retrieved from [Link]

-

Benzotriazole: An overview of its versatile biological behaviour - Ukaaz Publications. (2024, June 30). Retrieved from [Link]

-

A Review on: Synthesis of Benzotriazole - ijariie. (n.d.). Retrieved from [Link]

-

Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates. (2020, September 18). Retrieved from [Link]

-

Review on synthetic study of benzotriazole - GSC Online Press. (2020, May 20). Retrieved from [Link]

-

Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions. (2025, August 6). Retrieved from [Link]

-

The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species | Journal of the American Chemical Society. (2024, April 22). Retrieved from [Link]

-

Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. (n.d.). Retrieved from [Link]

-

Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

- WO2005000841A1 - Preparation of n2-alkylated 1,2,3-triazoles - Google Patents. (n.d.).

Sources

- 1. Site selective alkylation of benzotriazoles without metal catalysts – Kudos: Growing the influence of research [growkudos.com]

- 2. Benzotriazole - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. WO2005000841A1 - Preparation of n2-alkylated 1,2,3-triazoles - Google Patents [patents.google.com]

- 7. Lewis acid-switched regiodivergent N1/N2-alkylation of ben-zotriazoles with α-hydroxyl diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ukaazpublications.com [ukaazpublications.com]

- 11. ijariie.com [ijariie.com]

- 12. Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Accelerating Heterocycle Construction: A Comparative Guide to Conventional vs. Microwave-Assisted Synthesis of Benzotriazole Derivatives

Executive Summary

Benzotriazole and its derivatives are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in antifungal, antibacterial, and antihypertensive agents. Traditionally, the synthesis of the benzotriazole ring system involves the diazotization of o-phenylenediamines followed by intramolecular cyclization—a process often plagued by long reaction times, harsh acidic conditions, and moderate yields.

This guide provides a technical comparison between Conventional Thermal Reflux and Microwave-Assisted Organic Synthesis (MAOS) . By leveraging dipolar polarization and dielectric heating, MAOS offers a kinetic advantage that not only accelerates reaction rates from hours to minutes but also frequently suppresses side reactions, resulting in higher purity profiles.

Mechanistic Foundation

To understand the efficiency gains of microwave irradiation, we must first look at the reaction mechanism. The synthesis generally proceeds via the diazotization of o-phenylenediamine (1) using nitrous acid (generated in situ from NaNO2/AcOH), forming a diazonium intermediate (2) which undergoes rapid intramolecular nucleophilic attack by the adjacent amino group to close the triazole ring (3).

Diagram 1: Mechanistic Pathway of Benzotriazole Formation

Caption: The diazotization-cyclization sequence. In conventional methods, the rate-limiting heat transfer often slows the initial diazotization. MW irradiation overcomes this by direct dielectric heating of the polar transition state.

Comparative Analysis: Thermal vs. Microwave[1][2][3][4][5]

The Kinetic Gap